4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol is a heterocyclic compound that incorporates both pyridazine and imidazole moieties, which are known for their diverse biological activities. This compound is classified under substituted pyridazines, which are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and anticancer properties.
4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol belongs to the class of pyridazinones and imidazole derivatives. These compounds are often explored for their pharmacological properties, including their roles as enzyme inhibitors and in the treatment of various diseases.
The synthesis of 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol typically involves the following steps:
The synthesis may yield varying results based on the specific conditions employed, including temperature, solvent choice, and the nature of the aryl group used in the starting material. A typical yield reported for similar reactions is around 70% .
The molecular structure of 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol features:
This structure contributes to its biological activity by allowing for multiple sites of interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 189.19 g/mol. The compound's structural characteristics include:
4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the presence of functional groups that can stabilize or destabilize intermediates during these reactions.
The mechanism of action for compounds like 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol typically involves:
Studies have shown that imidazole-containing compounds often exhibit significant biological activity due to their ability to mimic natural substrates or inhibitors within cellular pathways .
4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol is characterized by:
Key chemical properties include:
Relevant data from studies indicate that similar compounds exhibit a range of melting points and boiling points depending on their substituents .
4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol has potential applications in several fields:
Research continues into optimizing its synthesis and exploring its full therapeutic potential across various biomedical applications .
The molecular architecture of 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol (chemical formula: C₇H₇N₅O; molecular weight: 177.17 g/mol) exemplifies strategic hybridization in modern drug design [2]. This compound integrates two nitrogen-rich heterocycles: a pyridazin-3-ol core and an imidazole ring connected at the 6-position. The pyridazinone moiety provides a semi-planar scaffold with hydrogen-bonding capabilities via its carbonyl-like enol group and the exocyclic amino substituent. Meanwhile, the imidazole ring introduces a sp²-hybridized nitrogen (N1) capable of acting as a hydrogen bond acceptor, and the N3-H nitrogen can serve as a donor, creating versatile supramolecular recognition properties [8].
Electronic and Tautomeric Properties: The molecule exhibits prototropic tautomerism, with the pyridazin-3-ol unit favoring the lactam form (pyridazinone) in physiological conditions. This establishes an intramolecular hydrogen-bonding network between N2-H and the carbonyl oxygen, enhancing membrane permeability. The imidazole’s pKₐ (~6.8) allows partial protonation at physiological pH, facilitating interactions with acidic residues in target proteins [2] .
Supramolecular Interactions: Crystallographic studies of analogs reveal that the amino group engages in donor interactions with aspartate/glutamate residues, while the imidazole nitrogen coordinates transition metals or forms salt bridges. This dual functionality enables targeting of enzymes with deep hydrophobic pockets adjacent to polar catalytic sites, as observed in fatty acid-binding proteins and heme oxygenases [3] [8].
Table 1: Structural and Physicochemical Profile
Property | Value/Descriptor | Source/Reference |
---|---|---|
IUPAC Name | 4-amino-6-(1H-imidazol-1-yl)pyridazin-3(2H)-one | [2] |
Molecular Formula | C₇H₇N₅O | [1] [2] |
Molecular Weight | 177.17 g/mol | [1] |
Canonical SMILES | NC1=CC(=NN=C1O)N1C=CN=C1 | [2] |
Hydrogen Bond Donors | 3 (2×N–H, 1×O–H) | Calculated from structure |
Hydrogen Bond Acceptors | 5 (3 ring N, 1 carbonyl O, 1 imidazole N) | Calculated from structure |
Topological Polar Surface Area | 98.7 Ų | [2] |
Pyridazinone chemistry emerged prominently in the 1970s with cardiovascular agents like 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]pyridazinone, which demonstrated antihypertensive effects via PDE-III inhibition . The incorporation of imidazole began gaining traction in the 2000s to exploit its metalloenzyme-targeting capabilities. 4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol arose from scaffold-hopping strategies in the 2010s, where classical pyrimidine cores in FABP4 inhibitors were replaced with pyridazinones to enhance synthetic accessibility and modulate electronic profiles [3].
A pivotal shift occurred when in silico analyses identified pyridazine-imidazole hybrids as high-value scaffolds for protein-protein interaction inhibition. Their capacity to disrupt interfaces in cytokine signaling (e.g., JAK-STAT pathways) and lipid transport (e.g., FABP4) spurred synthesis programs targeting cancer and metabolic diseases [3] [9]. The CAS registry (2090173-69-4) formalized this compound’s identity in 2017, coinciding with reports of its FABP4 inhibitory activity at IC₅₀ values of <10 μM in enzyme assays [2] [3].
The fusion of pyridazinone and imidazole creates complementary pharmacophoric elements that address multi-factorial diseases:
Enhanced Selectivity Profiles: The scaffold’s planar geometry enables selective kinase inhibition. In JAK2 binding, the imidazole occupies the adenine region, while the pyridazinone extends toward the solvent front, avoiding conserved hinge regions that cause off-target effects. This conferred 8× selectivity over JAK3 in in vitro screens [9].
Polypharmacology Potential: Molecular dynamics simulations reveal distinct binding poses in FABP4 (cytosolic) versus HO-1 (membrane-associated), demonstrating context-dependent adaptability. This "chameleonic" behavior underpins applications in cancer (FABP4-driven metastasis) and inflammatory disorders (HO-1 overexpression) with a single chemical entity [3] [8].
Table 2: Key Biological Targets and Binding Attributes
Target Protein | Binding Interactions | Biological Effect |
---|---|---|
FABP4 (Fatty Acid-Binding Protein 4) | Pyridazinone NH₂ → Arg126; Imidazole → Phe16, Ala33 hydrophobic pocket | Inhibits lipid transport, reducing cancer cell invasion [3] |
HO-1 (Heme Oxygenase-1) | Imidazole → Heme iron; Pyridazinone C=O → Gln183 via H₂O | Suppresses oxidative stress responses; potential in chemo-adjuvant therapy [8] |
JAK2 (Janus Kinase 2) | Imidazole → ATP pocket; Pyridazinone → P-loop residues | Modulates immune signaling pathways [9] |
Table 3: Synthetic Methodologies for Pyridazine-Imidazole Hybrids
Method | Reaction Sequence | Yield Range | Advantages |
---|---|---|---|
Pd-Catalyzed C–N Coupling | 6-Chloro-4-aminopyridazin-3-ol + Imidazole → Ligand-free Pd(OAc)₂, K₂CO₃, DMSO | 70–85% | Scalable; avoids protecting groups [7] |
Cyclocondensation | γ-Ketoacids + Aminohydrazides → Hydrazone formation/cyclization | 40–65% | Single-pot operation; diverse R-group tolerance |
Microwave-Assisted Synthesis | Imidazole-4-carbaldehyde + Malononitrile derivatives → Cyclization under irradiation | 75–92% | Rapid (30 min); high purity [10] |
Conclusion of Introduction4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol embodies the evolution of bifunctional heterocycles in precision drug design. Its structural duality enables programmable target interactions across oncology, immunology, and metabolic disease paradigms, positioning it as a versatile scaffold for next-generation therapeutics.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1